4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol

Trilostane synthesis isoxazole ring cleavage steroidal intermediate

4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol (CAS 20051-76-7) is a synthetic steroidal heterocycle belonging to the 4α,5α-epoxy-androst-2-eno[2,3-d]isoxazole class, with molecular formula C₂₀H₂₇NO₃ and molecular weight 329.43 g/mol. It is most prominently recognized as the key late-stage intermediate in the synthesis of trilostane (CAS 13647-35-3), a 3β-hydroxysteroid dehydrogenase (3β-HSD) inhibitor used clinically for Cushing's syndrome.

Molecular Formula C20H27NO3
Molecular Weight 329.4 g/mol
CAS No. 20051-76-7
Cat. No. B3060981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol
CAS20051-76-7
Molecular FormulaC20H27NO3
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC45C3(CC6=C(C4O5)ON=C6)C
InChIInChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(23-20)16-11(10-21-24-16)9-19(14,20)2/h10,12-15,17,22H,3-9H2,1-2H3/t12-,13-,14-,15-,17+,18-,19+,20+/m0/s1
InChIKeySFLURVMKFVJRKJ-CXANFOAXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol (CAS 20051-76-7): Compound Identity and Class Context for Procurement Decisions


4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol (CAS 20051-76-7) is a synthetic steroidal heterocycle belonging to the 4α,5α-epoxy-androst-2-eno[2,3-d]isoxazole class, with molecular formula C₂₀H₂₇NO₃ and molecular weight 329.43 g/mol . It is most prominently recognized as the key late-stage intermediate in the synthesis of trilostane (CAS 13647-35-3), a 3β-hydroxysteroid dehydrogenase (3β-HSD) inhibitor used clinically for Cushing's syndrome [1]. The compound is also catalogued as Trilostane Impurity 5 (or Impurity 3) and is supplied as a characterized reference standard for ANDA regulatory submissions, analytical method validation, and quality control applications [2]. Its defining structural feature—an intact [2,3-d]isoxazole ring fused to the steroid A-ring with a 4α,5α-epoxide—distinguishes it from both the final API trilostane (which bears a 2α-cyano-3-keto/3-hydroxy motif) and from other isoxazole-containing steroids such as danazol and azastene [3].

Why Generic Substitution Fails for 4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol: Structural and Functional Non-Interchangeability


Compounds within the 3β-HSD inhibitor class or the steroidal isoxazole family cannot be interchangeably substituted for CAS 20051-76-7, because its value proposition is defined by its specific dual identity: (a) it is the penultimate synthetic intermediate bearing an intact isoxazole ring that serves as a latent precursor to the 2-cyano-3-keto pharmacophore of trilostane, a structural relationship explicitly claimed in patents [1]; and (b) it is a regulatory-designated impurity reference standard (Trilostane Impurity 5) required for ANDA filings and pharmacopeial method validation, for which no other impurity—such as the 4β,5β-epoxy diastereomer (Impurity C), the isoxazole regioisomer (Impurity A), or the des-epoxy analogs—can serve as a substitute [2]. Furthermore, the compound lacks the 2α-cyano group that confers nanomolar potency to trilostane at 3β-HSD (Ki ≈ 50 nM), meaning its biological profile is fundamentally distinct from the final API [3]. For procurement purposes, selecting a different trilostane intermediate, a different isoxazole steroid (e.g., danazol, azastene), or an alternative epoxide diastereomer introduces either a different regulatory identity, a different synthetic fate, or a different potency profile—any of which invalidates the intended use case [4].

Quantitative Differentiation Evidence for 4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol Against Closest Comparators


Synthetic Intermediate Identity: Intact Isoxazole Ring as the Latent 2-Cyano-3-Keto Pharmacophore of Trilostane

The target compound is the immediate precursor to trilostane, distinguished by an intact [2,3-d]isoxazole ring that must undergo base-catalyzed cleavage (NaOMe/THF) to unmask the 2-cyano-3-keto pharmacophore of the active API. In contrast, trilostane itself bears a 2α-cyano-3-hydroxy (keto tautomer) motif and lacks the isoxazole heterocycle. This structural relationship is explicitly defined in WO2005113577A1, which claims the conversion of '(4α,5α,17β)-4,5-epoxyandrost-2-eno(2,3-d)isoxazol-17-ol (1) to trilostane (2)' via methoxide-mediated ring opening [1]. The 2015 improved synthesis achieves an overall yield of 70% with 99.1% purity (HPLC) for this intermediate, representing a significant process improvement over earlier methods that reported only 80-90% yield for the epoxidation step alone without specifying overall yield [2]. The isoxazole ring is stable under the peracid epoxidation conditions used to install the 4α,5α-epoxide but is selectively labile under alkaline conditions—a chemoselectivity feature not shared by the final API or by non-isoxazole intermediates such as 4α,5α-epoxy-testosterone [3].

Trilostane synthesis isoxazole ring cleavage steroidal intermediate process chemistry

Enzyme Inhibition Potency: Quantitative Contribution of the 2α-Cyano Group Absent in the Target Compound

The target compound lacks the 2α-cyano group that is critical for high-affinity 3β-HSD inhibition. While direct Ki data for CAS 20051-76-7 itself have not been reported, its close structural analog 4α,5α-epoxy-testosterone (which similarly lacks the 2α-cyano group but bears a 3-keto instead of the isoxazole ring) exhibits Ki values of 4.08 μM against wild-type human 3β-HSD1 and 3.75 μM against 3β-HSD2 [1]. In contrast, trilostane—which incorporates the 2α-cyano group—displays a Ki of approximately 50 nM against 3β-HSD, representing an ~80-fold enhancement in binding affinity [2]. The 2α-cyano group has been independently demonstrated to be the critical pharmacophoric element; the 2008 structure-function study explicitly states that 'trilostane without the 2α-cyano group, 4α,5α-epoxy-testosterone, was synthesized' and used to dock and identify critical active-site residues Met187 and Ser124 [3]. Furthermore, the Christiansen 1984 SAR study demonstrated that methylation at C-4 or C-4/C-17 of trilostane shifts selectivity from adrenal to ovarian/placental inhibition, confirming that substituents at these positions profoundly alter both potency and tissue selectivity [4].

3β-HSD inhibition structure-activity relationship 2α-cyano group enzyme kinetics

Melting Point: Physicochemical Differentiation from Trilostane and Other Isoxazole Steroids

The melting point of the target compound (205-207°C, recrystallized from ethanol) provides a clear physicochemical differentiation from closely related compounds . Trilostane melts at approximately 264°C , a difference of approximately 57-59°C that is attributable to the replacement of the isoxazole ring with the 2-cyano-3-hydroxy moiety and the associated change in intermolecular hydrogen-bonding capacity. Danazol (CAS 17230-88-5), another [2,3-d]isoxazole-containing steroid but with a 17α-ethynyl group and a 4-ene instead of the 4α,5α-epoxide, melts at approximately 225°C . Androisoxazole (17-methyl-5α-androstano[3,2-c]isoxazol-17β-ol, CAS 360-66-7), a regioisomeric isoxazole steroid, has a distinctly different melting behavior reflecting its alternative ring fusion [1]. The target compound's melting point depression of ~57°C relative to trilostane is a readily measurable identity parameter for incoming quality control, and its sharp melting range (ΔT = 2°C) indicates high crystalline purity consistent with the 99.1% HPLC purity reported in the improved synthesis .

melting point physicochemical characterization identity testing solid-state properties

Stereochemical Integrity: 4α,5α-Epoxy Configuration vs. 4β,5β-Epoxy Diastereomer as a Critical Quality Attribute

The stereochemistry of the 4,5-epoxide is a critical quality attribute. The 2016 synthesis of trilostane-related substances identified three key impurities: 17β-hydroxy-4α,5α-epoxy-androst-2-eno[3,2-c]isoxazole (Impurity A, an isoxazole regioisomer), 3,17β-dihydroxy-androst-2,4-diene-2-carbonitrile (Impurity B), and 4β,5β-epoxy-17β-hydroxy-3-oxo-androst-2β-carbonitrile (Impurity C, the 4β,5β-epoxy diastereomer) [1]. The presence of the 4β,5β-epoxy diastereomer is a direct stereochemical counterpart of the target compound; both share the same molecular formula but differ in epoxide ring stereochemistry. The 4α,5α configuration is essential for the correct trajectory of the subsequent isoxazole ring cleavage to generate trilostane, as the stereochemistry of the epoxide influences the facial selectivity of methoxide attack [2]. Commercial trilostane API specifications control the 4β,5β-epoxide diastereomer below 0.5% (HPLC), underscoring that stereochemical purity of the intermediate is a direct predictor of final API quality [3]. The target compound, when supplied as a characterized reference standard with detailed COA documentation, enables the chromatographic resolution and quantification of this critical diastereomeric impurity pair [1].

diastereomeric purity epoxide stereochemistry related substances trilostane quality control

Regulatory Identity: Trilostane Impurity 5 Reference Standard for ANDA and Pharmacopeial Applications

CAS 20051-76-7 is formally designated as Trilostane Impurity 5 (also catalogued as Trilostane Impurity 3 by certain suppliers) and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions [1]. Unlike generic steroid intermediates that lack a defined regulatory identity, this compound has a specific role in the trilostane impurity profile as delineated in the 2016 related substances publication, which established MS, ¹H NMR, and ¹³C NMR characterization for the three key trilostane-related substances [2]. The ChemWhat and SynZeal listings explicitly state that this impurity standard 'can be used for analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Trilostane,' and that 'further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility' [1]. This regulatory positioning distinguishes it from other androstane isoxazole compounds (e.g., androisoxazole, furazadrol) that lack a defined pharmacopeial impurity designation. The compound has an established RP-HPLC method on Newcrom R1 columns using acetonitrile/water/phosphoric acid mobile phase, with MS-compatible formic acid substitution available, enabling its direct use as a system suitability standard [3].

reference standard ANDA submission pharmacopeial impurity method validation quality control

Best Application Scenarios for 4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol Based on Quantitative Evidence


Trilostane API Manufacturing: Late-Stage Intermediate for Isoxazole Ring Cleavage to Generate the 2-Cyano-3-Keto Pharmacophore

This is the definitive industrial application. As established by the WO2005113577A1 patent and the 1970 Neumann et al. synthesis, the target compound is the penultimate intermediate that, upon treatment with sodium methoxide in THF (or methanol), undergoes selective isoxazole ring opening to yield trilostane [1]. The 2015 improved synthesis delivers this intermediate at 99.1% purity with 70% overall yield from testosterone, making it the preferred starting point for the final API-forming step [2]. For generic trilostane manufacturers, procuring this intermediate with documented purity and stereochemical integrity (4α,5α-epoxy configuration confirmed; 4β,5β-epoxy diastereomer controlled) directly reduces the burden of in-process control for the final ring-cleavage step [3].

Analytical Reference Standard for ANDA Submission: Trilostane Impurity 5 for Method Validation and Quality Control

The compound's designation as Trilostane Impurity 5 makes it an essential reference material for generic drug developers. The 2016 related substances publication provides validated MS, ¹H NMR, and ¹³C NMR characterization data for this impurity alongside Impurities A and C, establishing its identity within the trilostane impurity profile [1]. An established RP-HPLC method on Newcrom R1 columns (acetonitrile/water/phosphoric acid) enables its use as a system suitability standard and for impurity quantification in trilostane drug substance and drug product batches. The compound's LogP of 2.80 and defined InChI Key (SFLURVMKFVJRKJ-CXANFOAXSA-N) support unambiguous chromatographic identification [2]. This application is irreplaceable by generic isoxazole steroids or non-characterized intermediates.

Structure-Activity Relationship (SAR) Probes: Defining the Contribution of the 2α-Cyano Group and Isoxazole Ring to 3β-HSD Inhibition

The 2008 structure-function study by Thomas et al. demonstrated that 4α,5α-epoxy-testosterone (the des-cyano, des-isoxazole analog) was specifically synthesized as a probe to dissect the contribution of the 2α-cyano group to 3β-HSD binding affinity, yielding Ki values of 4.08 μM (3β-HSD1) vs. trilostane's ~50 nM [1]. The target compound, with its intact isoxazole ring, represents the next logical SAR probe: it allows researchers to assess whether the isoxazole heterocycle itself contributes any binding interactions (hydrogen bonding via the isoxazole N/O atoms) that are distinct from those of the 3-keto group in 4α,5α-epoxy-testosterone. This tiered SAR approach—comparing the isoxazole intermediate, the des-cyano analog, and the cyano-bearing final API—enables a systematic dissection of pharmacophoric elements that is not achievable with any single comparator compound [2].

Diastereomeric Purity Method Development: Chromatographic Resolution of 4α,5α-Epoxy and 4β,5β-Epoxy Steroid Epimers

The target compound (4α,5α-epoxy) and its 4β,5β-epoxy diastereomer (Impurity C) constitute a stereochemically defined impurity pair that is critical for trilostane quality control [1]. Commercial trilostane specifications control the 4β,5β-epoxide below 0.5% by HPLC, requiring a validated method capable of baseline-resolving these diastereomers [2]. The target compound, with its well-characterized physicochemical profile (melting point 205-207°C, LogP 2.80, established HPLC retention on Newcrom R1), serves as the primary reference for developing and validating this stereospecific chromatographic method. This application is uniquely tied to the compound's stereochemical identity and cannot be fulfilled by the 4β,5β-epoxy diastereomer, earlier non-epoxidized intermediates, or the final API trilostane.

Quote Request

Request a Quote for 4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.